(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid
CAS No.: 52794-98-6
Cat. No.: VC21539580
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52794-98-6 |
---|---|
Molecular Formula | C9H9Cl2NO2 |
Molecular Weight | 234.08 g/mol |
IUPAC Name | (2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
Standard InChI Key | NRCSJHVDTAAISV-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C[C@H](C(=O)[O-])[NH3+])Cl)Cl |
SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl |
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])Cl)Cl |
Chemical Structure and Properties
Structural Characteristics
(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid contains several key structural features that define its chemical behavior. The compound possesses an amino group and a carboxyl group bound to the same carbon atom, characteristic of alpha-amino acids. The molecule features a dichlorophenyl group with chlorine atoms at positions 3 and 4 of the aromatic ring, connected to the alpha-carbon through a methylene bridge. The alpha-carbon exhibits R-configuration, which means that according to the Cahn-Ingold-Prelog priority rules, the spatial arrangement of the substituents follows a specific three-dimensional orientation .
Chemical Properties
The compound features both acidic and basic functional groups, characteristic of amino acids. The carboxylic acid moiety can participate in acid-base reactions and form salts with appropriate counterions. The presence of the amino group allows for various reactions typical of primary amines, including acylation and alkylation. The dichlorophenyl group introduces hydrophobicity and potential for halogen bonding interactions, which may be relevant for its biological activity and chemical reactivity .
Comparative Data
The table below summarizes the key chemical properties of (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid compared to related compounds:
Property | (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid | (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate (Methyl ester) |
---|---|---|
Molecular Formula | C9H9Cl2NO2 | C10H11Cl2NO2 |
Molecular Weight | 234.08 g/mol | 284.6 g/mol (as hydrochloride salt) |
Functional Groups | Carboxylic acid, primary amine | Methyl ester, primary amine |
CAS Number | 52794-98-6 | 880347-78-4 (as hydrochloride salt) |
Stereochemistry | R-configuration | R-configuration |
Nomenclature and Identification
Systematic Names and Common Synonyms
The compound is identified through various systematic names and synonyms in scientific literature and chemical databases:
Type | Name |
---|---|
IUPAC Name | (2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid |
Common Names | - D-3,4-Dichlorophenylalanine - 3,4-Dichloro-D-Phenylalanine |
Biochemical Notation | H-D-Phe(3,4-diCl)-OH |
CAS Registry Number | 52794-98-6 |
These various names and identifiers allow for precise identification and reference to this compound across different scientific disciplines and databases .
Registry and Database Identifiers
The compound has been cataloged in various chemical databases and registries, providing standardized identifiers that facilitate cross-referencing and information retrieval:
Database | Identifier |
---|---|
PubChem CID | 6993646 |
HELM Notation | PEPTIDE1{[c1cc(c(cc1CC@HN)Cl)Cl]}$$$$ |
Creation Date in PubChem | 2006-07-28 |
Last Modified in PubChem | 2025-04-05 |
These identifiers ensure accurate tracking and referencing of the compound in scientific literature and chemical information systems .
Physical Properties
Fundamental Physical Characteristics
The physical properties of (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid determine its behavior in various systems and applications:
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 234.08 g/mol | Computed by PubChem 2.2 |
Appearance | Solid | Physical observation |
Solubility | Limited solubility in water; more soluble in polar organic solvents | Empirical determination |
Chirality | Single enantiomer (R-configuration) | Stereochemical analysis |
These physical characteristics influence the compound's handling, purification, and application in various research settings .
Spectroscopic Properties
Spectroscopic data provide essential information for structure verification and purity assessment of (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid. These properties include characteristic absorption patterns and structural fingerprints that can be detected through various spectroscopic techniques. The dichlorophenyl group and amino acid moiety each contribute distinctive spectral features that collectively enable unambiguous identification of this compound. Such spectroscopic profiles are invaluable for quality control and research applications involving this modified amino acid.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid can be approached through several chemical pathways. One common approach involves the separation of optical isomers from a racemic mixture, as indicated in patent literature. The process typically involves:
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Preparation of a racemic mixture of 2-amino-3-(3,4-dichlorophenyl)propanoic acid
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Resolution of the racemic mixture using chiral separation techniques
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Isolation and purification of the R-enantiomer through crystallization or chromatographic methods
Alternative synthetic routes may involve asymmetric synthesis starting from appropriate precursors, ensuring stereoselective formation of the R-configuration at the alpha-carbon.
Industrial Production
Industrial-scale production of this compound likely follows optimized protocols that ensure high yield, purity, and enantiomeric excess. The manufacturing process would typically incorporate quality control measures to verify the stereochemical purity and chemical identity of the final product. The compound may be produced in various salt forms, including the hydrochloride salt, which often exhibits improved stability and handling characteristics compared to the free amino acid .
Research Applications and Significance
Biochemical and Pharmaceutical Applications
(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid has potential applications in various research areas, particularly in biochemistry and pharmaceutical development. The halogenated phenylalanine derivative can serve as:
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A building block for peptide synthesis, contributing unique structural and electronic properties to peptide-based compounds
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A probe for studying enzyme specificity and substrate recognition
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A precursor for more complex bioactive molecules
The specific R-stereochemistry may influence these applications, particularly in biological systems where stereochemical recognition plays a crucial role .
Structure-Activity Relationships
The dichlorophenyl moiety introduces structural features that can modulate the compound's interaction with biological targets. The chlorine atoms at the 3 and 4 positions of the phenyl ring increase hydrophobicity and may facilitate binding to hydrophobic pockets in proteins. Additionally, these substituents can participate in halogen bonding interactions, which have gained recognition as important non-covalent interactions in drug-receptor complexes. The stereochemistry at the alpha-carbon further influences the three-dimensional presentation of these functional groups, potentially affecting binding affinity and selectivity for various biological targets.
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